

N-Methyloxepan-4-amine: A Building Block Awaiting Exploration in Drug Discovery

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Compound of Interest		
Compound Name:	N-methyloxepan-4-amine	
Cat. No.:	B15303461	Get Quote

Despite the growing interest in saturated heterocyclic scaffolds in medicinal chemistry, specific applications and detailed synthetic protocols for **N-methyloxepan-4-amine** remain largely undocumented in publicly available scientific literature and patent databases. This promising building block, featuring a seven-membered oxepane ring and a secondary amine, holds potential for the development of novel therapeutics. However, a comprehensive search has revealed a significant gap in reported data, precluding the creation of detailed application notes and experimental protocols at this time.

Saturated heterocycles are increasingly sought after in drug design due to their ability to introduce three-dimensional complexity, improve physicochemical properties, and enhance metabolic stability compared to their aromatic counterparts. The oxepane motif, in particular, offers a flexible yet constrained scaffold that can be exploited to orient substituents in precise vectors to interact with biological targets. The presence of a secondary amine in **N-methyloxepan-4-amine** provides a convenient handle for a variety of chemical transformations, allowing for its incorporation into larger, more complex molecules.

General Synthetic Utility of Saturated Cyclic Amines

While specific examples for **N-methyloxepan-4-amine** are unavailable, the general reactivity of saturated cyclic amines is well-established in medicinal chemistry. These building blocks are commonly employed in a range of synthetic transformations, including:

 N-Alkylation and N-Arylation: The secondary amine can readily undergo reactions with alkyl or aryl halides, or participate in more advanced cross-coupling reactions to introduce a wide





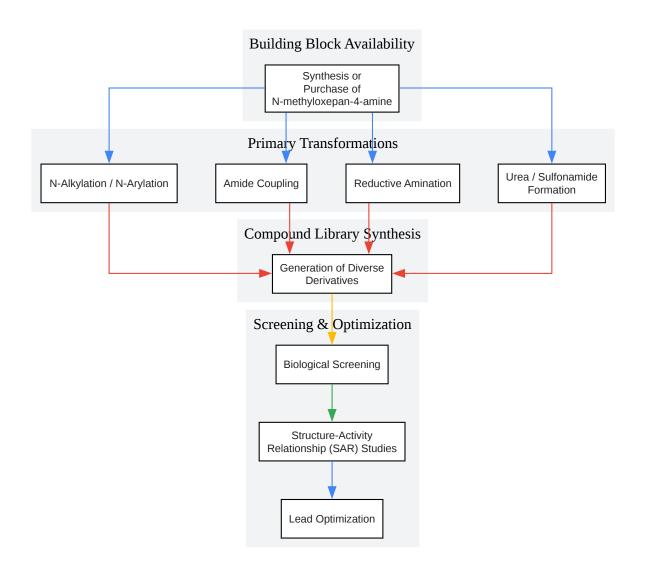


array of substituents.

- Amide Bond Formation: Acylation with carboxylic acids, acid chlorides, or activated esters is a fundamental transformation to generate amide derivatives, which are prevalent in bioactive molecules.
- Reductive Amination: The amine can be reacted with aldehydes or ketones in the presence of a reducing agent to form more complex amine derivatives.
- Urea and Sulfonamide Formation: Reactions with isocyanates or sulfonyl chlorides, respectively, provide access to ureas and sulfonamides, two important functional groups in pharmaceuticals.

The logical workflow for incorporating a building block like **N-methyloxepan-4-amine** into a drug discovery program would typically follow the pathway outlined below.





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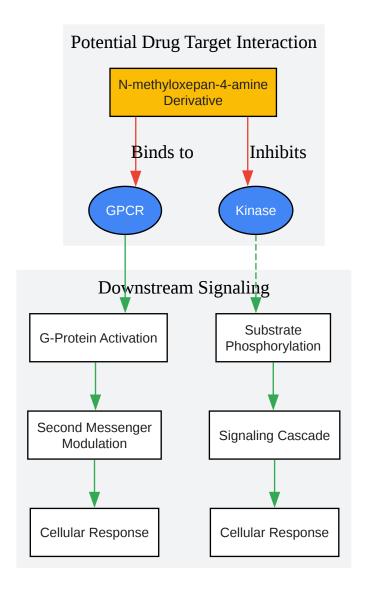
Caption: General workflow for utilizing a novel building block in drug discovery.

Potential Signaling Pathways to Target

Given the structural motifs present in many biologically active compounds, derivatives of **N-methyloxepan-4-amine** could potentially be designed to modulate a variety of signaling



pathways. For instance, the incorporation of this scaffold into molecules targeting G-protein coupled receptors (GPCRs) or kinases is a plausible strategy.



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Caption: Potential targeting of GPCR and kinase pathways by novel derivatives.

Conclusion

While **N-methyloxepan-4-amine** presents an intriguing scaffold for medicinal chemistry, the absence of published data on its specific applications is a significant hurdle for researchers looking to utilize it. The development and publication of synthetic methodologies and biological







data for derivatives of this building block would be a valuable contribution to the field of drug discovery. Until such information becomes available, scientists may draw inspiration from the well-established chemistry of other saturated cyclic amines to explore the potential of this untapped resource.

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